

A Comparative Guide to Recombinant Human ACE2 Proteins for Research Applications

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)thiazolidine

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For researchers, scientists, and drug development professionals, selecting the optimal recombinant human Angiotensin-Converting Enzyme 2 (ACE2) protein is critical for achieving reliable and reproducible experimental outcomes. This guide provides an objective comparison of commercially available recombinant human ACE2 proteins, focusing on key performance metrics and supported by experimental data and detailed protocols.

The Angiotensin-Converting Enzyme 2 (ACE2) is a key metalloproteinase with a dual role in human physiology. It is a crucial negative regulator of the Renin-Angiotensin System (RAS), where it cleaves angiotensin II to the vasodilator angiotensin-(1-7)[1][2][3]. Simultaneously, it serves as the primary receptor for the spike (S) protein of coronaviruses, including SARS-CoV and SARS-CoV-2, mediating viral entry into host cells[1][4]. This dual functionality makes recombinant human ACE2 an invaluable tool in cardiovascular research and virology, particularly in the development of therapeutics and vaccines for COVID-19.

This guide compares three leading recombinant human ACE2 products, highlighting their specifications and performance data to aid researchers in making an informed decision for their specific application, be it studying viral entry, screening for inhibitors, or investigating cardiovascular pathways.

Performance Comparison of Recombinant Human ACE2 Proteins

The selection of a recombinant protein hinges on its purity, bioactivity, and consistency. The following table summarizes the key specifications and performance data for three representative recombinant human ACE2 products from leading suppliers.

Feature	Product A: Sino Biological (Cat# 10108-H08H)	Product B: R&D Systems (Cat# 933-ZN-010)	Product C: ACROBiosystems (Cat# AC2-H52H8)
Construct	Human ACE2 (Met1-Ser740) with a C-terminal polyhistidine tag[5]	Human ACE2 (Gln18-Ser740) with a C-terminal 10-His tag	Human ACE2 with a C-terminal His Tag[6]
Expression Host	HEK293 Cells[5]	Mouse myeloma cell line, NS0-derived	HEK293[6]
Purity	> 95% as determined by SDS-PAGE[5]	> 90% by SDS-PAGE under reducing conditions and visualized by silver stain[7]	> 95% as determined by SDS-PAGE[6]
Endotoxin Level	< 1.0 EU per µg of the protein as determined by the LAL method[5]	< 1.0 EU per 1 µg of the protein by the LAL method	Not explicitly specified
Predicted MW	85.1 kDa[5]	85 kDa	Not explicitly specified
Apparent MW	Not explicitly specified	101-111 kDa, reducing conditions[7]	170-220 kDa (verified by SEC-MALS, suggesting a dimeric form)[6]
Binding Activity (EC50)	20-90 ng/mL for binding to immobilized 2019-nCoV Spike Protein (RBD, mFc Tag)[5]	1.00-12.0 ng/mL for binding to immobilized Recombinant SARS-CoV-2 Spike RBD Fc Chimera	Linear range of 0.2-5 ng/mL for binding to immobilized SARS-CoV-2 S protein RBD, Fc Tag[6]
Binding Affinity (Kd)	2.46 nM as determined in a BLI assay with Recombinant SARS-CoV-2 Spike RBD-mFc Protein[5]	7.037 nM as determined in an SPR assay with Recombinant SARS-CoV-2 Spike RBD Fc Chimera Protein	2.16 nM as determined in a BLI assay with loaded SARS-CoV-2 S protein RBD, Fc Tag[6]

Specific Activity	>1000 pmols/min/μg, measured by its ability to cleave a fluorogenic peptide substrate[8]	> 800 pmol/min/μg, as measured by its ability to cleave a fluorogenic peptide substrate	Not explicitly specified
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Experimental Protocols

To ensure reproducibility and enable objective comparison, detailed methodologies for key experiments are provided below.

Experiment 1: ACE2-Spike Protein Binding Assay (ELISA)

This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) to quantify the binding of recombinant human ACE2 to the SARS-CoV-2 Spike protein's receptor-binding domain (RBD).

Materials:

- 96-well microplate
- Recombinant SARS-CoV-2 Spike RBD Protein
- Recombinant Human ACE2 Protein (Product A, B, or C)
- Bovine Serum Albumin (BSA)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Detection Antibody (e.g., anti-His tag antibody-HRP conjugate)
- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
- Stop Solution (e.g., 2N H₂SO₄)
- Microplate reader

Methodology:

- **Coating:** Coat the wells of a 96-well microplate with 100 μ L of Recombinant SARS-CoV-2 Spike RBD protein at a concentration of 2 μ g/mL in PBS. Incubate overnight at 4°C.
- **Washing:** Wash the plate three times with 200 μ L of Wash Buffer per well.
- **Blocking:** Block non-specific binding sites by adding 200 μ L of 1% BSA in PBS to each well. Incubate for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Binding:** Add 100 μ L of serial dilutions of the Recombinant Human ACE2 Protein to the wells. Incubate for 2 hours at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Add 100 μ L of HRP-conjugated anti-His tag antibody (or anti-Fc antibody for Fc-tagged ACE2) at the recommended dilution. Incubate for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Development:** Add 100 μ L of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- **Stopping Reaction:** Stop the reaction by adding 50 μ L of Stop Solution.
- **Measurement:** Measure the absorbance at 450 nm using a microplate reader. The EC50 value can be calculated from the resulting dose-response curve.

Experiment 2: ACE2 Enzymatic Activity Assay (Fluorometric)

This protocol describes a method to measure the carboxypeptidase activity of recombinant human ACE2 using a fluorogenic substrate.

Materials:

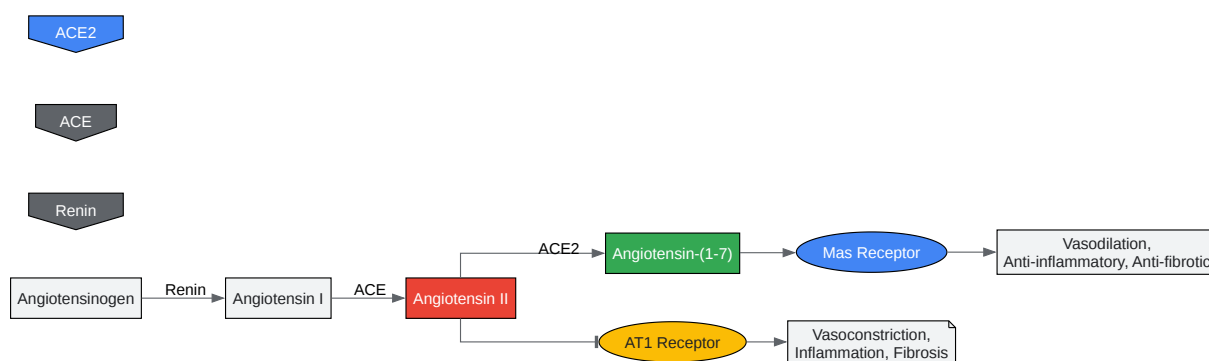
- Black 96-well microplate
- Recombinant Human ACE2 Protein (Product A, B, or C)
- Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH)
- Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5)
- Fluorometer

Methodology:

- **Prepare Standards:** Prepare a standard curve using a known concentration of a fluorophore (e.g., Mca).
- **Prepare Reactions:** In a black 96-well microplate, add 50 μ L of Assay Buffer to each well.
- **Add Enzyme:** Add 10 μ L of different dilutions of the Recombinant Human ACE2 Protein to the wells.
- **Initiate Reaction:** Add 40 μ L of the fluorogenic ACE2 substrate to each well to a final concentration of 10 μ M.
- **Incubation:** Incubate the plate at 37°C, protected from light.
- **Measurement:** Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a fluorometer with excitation at ~320 nm and emission at ~400 nm.
- **Calculation:** The specific activity (in pmol/min/ μ g) can be calculated from the linear portion of the reaction curve, using the standard curve to convert fluorescence units to pmoles of cleaved substrate.

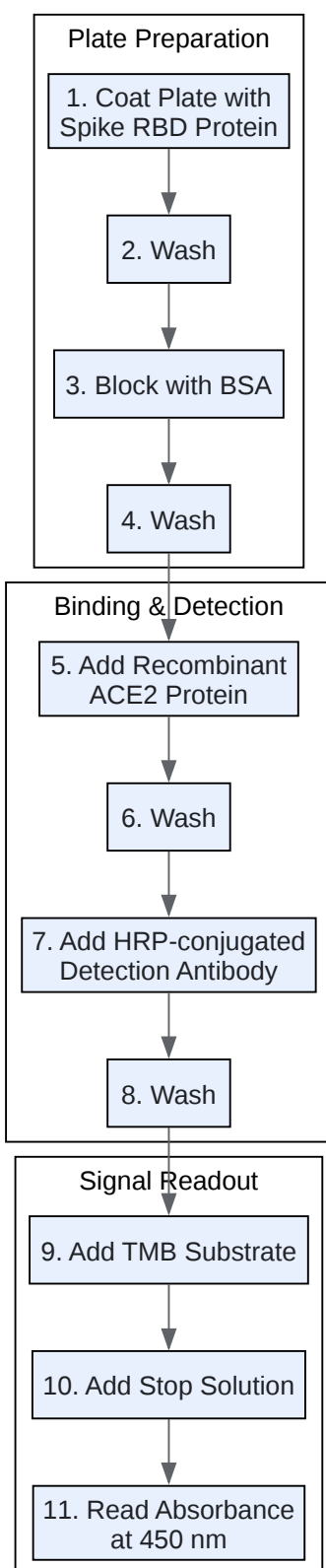
Visualizing Key Pathways and Workflows

To further aid in the understanding of the experimental and biological context of recombinant ACE2, the following diagrams have been generated.



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Caption: The role of ACE2 in the Renin-Angiotensin System (RAS).



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